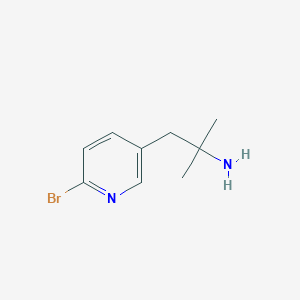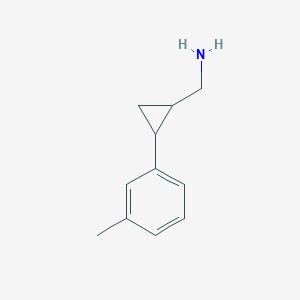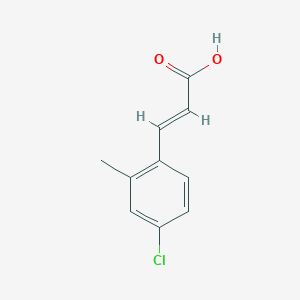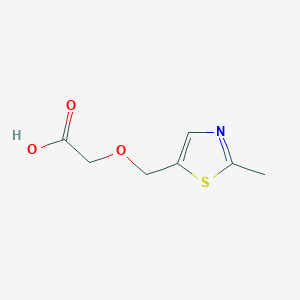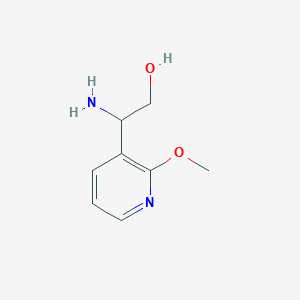
2-Amino-3-(2-chloropyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-chloropyridin-3-yl)propan-1-ol: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 186.64 g/mol
SMILES Notation: OCC(N)CC1=C(Cl)C=NC=C1
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of an amino group onto a chloropyridine ring. Specific methods include reductive amination or nucleophilic substitution reactions.
Reaction Conditions::Reductive Amination: Involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent (e.g., sodium borohydride or lithium aluminum hydride).
Nucleophilic Substitution: The chloropyridine reacts with an amine nucleophile (e.g., ammonia or primary amines) under basic conditions.
Industrial Production:: Industrial-scale production methods are not widely documented, but laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions::
Reduction: The ketone group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can undergo substitution reactions with various nucleophiles.
Reductive Amination: Sodium borohydride, methanol, and acidic conditions.
Nucleophilic Substitution: Ammonia, primary amines, and base (e.g., sodium hydroxide).
Major Products:: The major product is the desired 2-amino-3-(2-chloropyridin-3-yl)propan-1-ol.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its structural features.
Chemical Synthesis: As an intermediate for more complex molecules.
Biological Research: Studying its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-amino-3-(2-chloropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-6(2-1-3-11-8)4-7(10)5-12/h1-3,7,12H,4-5,10H2 |
InChI Key |
RHASNKVXGUZBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


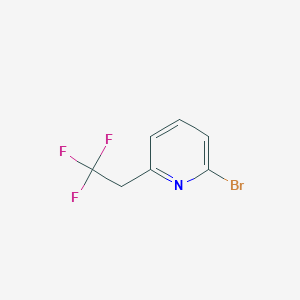
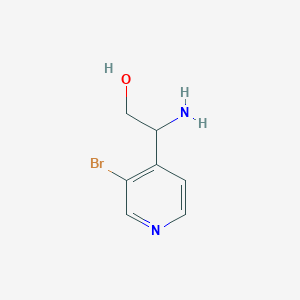
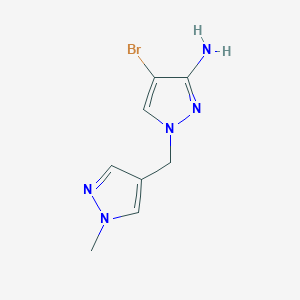
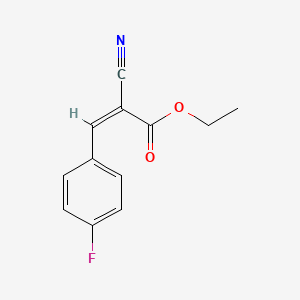
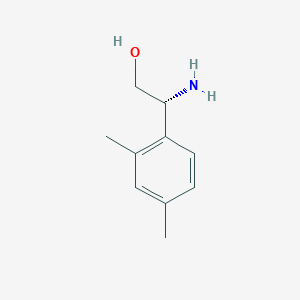
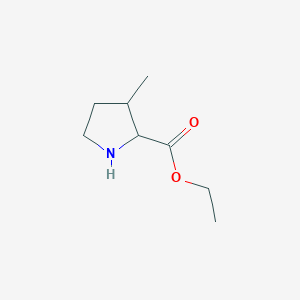
![1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride](/img/structure/B13544782.png)
